molecular formula C23H25ClN2O5 B5297975 N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine

N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine

Cat. No. B5297975
M. Wt: 444.9 g/mol
InChI Key: NMODMMFBGXKWLE-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine, also known as Boc-Lys(Abz)-OH, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a derivative of beta-alanine and is widely used in various biochemical and physiological studies.

Mechanism of Action

N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH is a fluorogenic substrate that is cleaved by enzymes to release the fluorophore, 2-aminobenzoyl (Abz). The release of Abz results in an increase in fluorescence intensity, which can be measured using a fluorometer. The mechanism of action of N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH is based on the ability of enzymes to recognize and cleave specific peptide bonds within the substrate.
Biochemical and Physiological Effects
N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH has several biochemical and physiological effects. This compound can be used to study the activity of enzymes involved in various biological processes such as protein degradation, digestion, and metabolism. N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH can also be used to study the activity of enzymes involved in the development of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH has several advantages and limitations for lab experiments. One of the advantages of this compound is its high sensitivity, which allows for the detection of low levels of enzyme activity. N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH is also easy to use and can be incorporated into various assays. However, one of the limitations of this compound is its susceptibility to degradation by proteases, which can lead to false-positive results.

Future Directions

There are several future directions for the use of N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH in scientific research. One future direction is the development of new assays for the detection of enzyme activity using N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH. Another future direction is the use of N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH in the study of protein-protein interactions and peptide synthesis. Furthermore, the use of N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH in the development of new drugs for the treatment of various diseases is also a promising future direction.
Conclusion
In conclusion, N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely used in various biochemical and physiological studies and has several advantages and limitations for lab experiments. The future directions for the use of N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH in scientific research are promising and will contribute to the advancement of various fields of study.

Synthesis Methods

The synthesis of N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH involves the reaction of beta-alanine with 4-butoxybenzoyl chloride and 4-chlorocinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to obtain N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH.

Scientific Research Applications

N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH is widely used in scientific research as a substrate for various enzymes such as carboxypeptidases, aminopeptidases, and proteases. This compound is also used in the development of fluorescence-based assays for the detection of enzyme activity. N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine(Abz)-OH is also used in the study of protein-protein interactions and peptide synthesis.

properties

IUPAC Name

3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-2-3-14-31-19-10-6-17(7-11-19)22(29)26-20(23(30)25-13-12-21(27)28)15-16-4-8-18(24)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODMMFBGXKWLE-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid

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